molecular formula C14H14N2O3S B5823703 4-methyl-N-phenyl-3-sulfamoylbenzamide

4-methyl-N-phenyl-3-sulfamoylbenzamide

Cat. No.: B5823703
M. Wt: 290.34 g/mol
InChI Key: GUUQJXWAFNJBOQ-UHFFFAOYSA-N
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Description

Significance of the Sulfamoylbenzamide Scaffold in Modern Chemical Research

The sulfamoylbenzamide core is of great interest in medicinal chemistry and materials science. Its derivatives have been investigated for a wide range of biological activities. For instance, various sulfamoylbenzamide derivatives have been synthesized and evaluated as potent inhibitors of enzymes like human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), which are involved in physiological and pathological processes such as thrombosis, diabetes, inflammation, and cancer. rsc.orgnih.govuaeu.ac.ae

Furthermore, this chemical class has been pivotal in the development of capsid assembly modulators (CAMs) for the hepatitis B virus (HBV). nih.govnih.govresearchgate.net These compounds can interfere with the viral replication cycle by inducing the formation of non-viable or empty viral capsids. nih.govnih.gov The structural features of the sulfamoylbenzamide scaffold, including its ability to participate in hydrogen bonding and other non-covalent interactions, are crucial for its binding to biological targets. nih.gov

The versatility of the sulfamoylbenzamide structure also allows for the introduction of various substituents, enabling chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules. researchgate.net

Historical Context and Evolution of Sulfamoylbenzamide Chemistry

The chemistry of sulfonamides, a key component of the sulfamoylbenzamide scaffold, has a rich history dating back to the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. This discovery ushered in the era of sulfa drugs and laid the foundation for the development of a vast number of sulfonamide-containing compounds. nih.gov

Over the years, the synthesis and modification of benzamide (B126) derivatives have also been extensively explored. The combination of these two important pharmacophores into the sulfamoylbenzamide structure has led to the exploration of new chemical space and the discovery of novel biological activities. Early research often focused on simple derivatives, but with advancements in synthetic methodologies, more complex and highly functionalized sulfamoylbenzamides have been created. nih.govresearchgate.net The evolution of this chemical class has been driven by the continuous search for new therapeutic agents with improved efficacy and selectivity. nih.govnih.gov

Overview of Current Research Trajectories for Sulfamoylbenzamide Derivatives

Current research on sulfamoylbenzamide derivatives is vibrant and multifaceted. A significant area of focus is the development of novel antiviral agents, particularly for the treatment of chronic hepatitis B. nih.govnih.govresearchgate.net Researchers are designing and synthesizing new sulfamoylbenzamide-based CAMs with improved potency and pharmacokinetic profiles. nih.govnih.gov One notable example that has entered clinical trials is NVR 3-778, a sulfamoylbenzamide derivative. nih.gov

Another major research avenue is the design of selective enzyme inhibitors. For example, sulfamoylbenzamides are being investigated as inhibitors of carbonic anhydrases, with some derivatives showing high affinity and selectivity for specific isoforms like CAIX, a target for anticancer drugs. acs.orgnih.gov Additionally, research continues into their potential as inhibitors of h-NTPDases for the treatment of various diseases. rsc.orgnih.govuaeu.ac.ae

Furthermore, scientists are exploring their utility as activators of enzymes like glucokinase, which could have implications for the treatment of type 2 diabetes. researchgate.net The design of novel inhibitors for signaling pathways, such as the STAT3 pathway which is implicated in cancer, is another active area of investigation for N-substituted sulfamoylbenzamide derivatives. nih.gov These research efforts highlight the ongoing importance and therapeutic potential of the sulfamoylbenzamide chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-phenyl-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10-7-8-11(9-13(10)20(15,18)19)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUQJXWAFNJBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl N Phenyl 3 Sulfamoylbenzamide and Its Analogues

General Synthetic Routes to the Sulfamoylbenzamide Framework

The construction of the sulfamoylbenzamide core relies on well-established and versatile reactions in organic chemistry. The primary challenge lies in the sequential and efficient formation of the sulfonamide and amide bonds to a central benzoic acid scaffold.

Strategies for Sulfonamide Bond Formation

The sulfonamide functional group is a crucial component of many pharmaceutical compounds. nih.gov Its synthesis is a well-documented area of organic chemistry. thieme-connect.com

The most classic and widely used method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govthieme-connect.comrsc.org This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The general process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

A common precursor for compounds like 4-methyl-N-phenyl-3-sulfamoylbenzamide is a substituted benzoic acid, which can be converted to the corresponding sulfonyl chloride. For instance, 2-fluorobenzoic acid can be treated with chlorosulfonic acid to yield the sulfonyl chloride intermediate. nih.gov This intermediate can then react with various amines to form the sulfonamide moiety. nih.gov

Alternative methods for sulfonamide synthesis have been developed to avoid the often harsh conditions required for preparing sulfonyl chlorides. researchgate.net These include:

Reaction with N-silylamines: Sulfonyl chlorides react efficiently with N-silylamines to produce sulfonamides in high yields. This method can be performed with equimolar reactants and sometimes even without a solvent. nih.gov

Oxidative Coupling: Direct oxidative coupling of thiols and amines offers a more atom-economical route to sulfonamides. rsc.org

Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can serve as a source for the sulfonyl group in multicomponent reactions to generate sulfonamides. thieme-connect.com

Methodologies for Amide Bond Coupling

The formation of the amide bond is another cornerstone of organic synthesis, particularly in the preparation of biologically active molecules. luxembourg-bio.com This step typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com

For the synthesis of sulfamoylbenzamides, this involves coupling a substituted 3-sulfamoylbenzoic acid with an amine, such as aniline (B41778). A plethora of coupling reagents are available to facilitate this transformation, often used in conjunction with additives that can improve efficiency and reduce side reactions like racemization. luxembourg-bio.comluxembourg-bio.com

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic reagents that activate carboxylic acids by forming an O-acylisourea intermediate. luxembourg-bio.comresearchgate.netmdpi.com These are often used with additives like N-hydroxybenzotriazole (HOBt). mdpi.com

Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and are known for their rapid reaction times and high yields. nih.gov

Thionyl Chloride: A more direct, though often harsher, method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride then readily reacts with an amine to form the amide. researchgate.net

The choice of coupling reagent and reaction conditions can be substrate-dependent, and screening may be necessary to find the optimal conditions for a specific sulfamoylbenzoic acid and amine pair. luxembourg-bio.com

Table 1: Common Reagents for Amide Bond Formation

Reagent Class Example Reagent Abbreviation Typical Additive
Carbodiimides N,N'-Diisopropylcarbodiimide DIC N-Hydroxybenzotriazole (HOBt)
Carbodiimides Dicyclohexylcarbodiimide DCC 1-Hydroxy-7-azabenzotriazole (HOAt)
Onium Salts 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU Diisopropylethylamine (DIPEA)
Acid Halide Forming Thionyl Chloride SOCl₂ Not applicable

Multi-Component Reaction Approaches to Sulfamoylbenzamides

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like sulfamoylbenzamides by combining three or more reactants in a single step. acs.org This approach is highly atom-economical and can rapidly generate diverse molecular libraries. acs.orgresearchgate.net

While direct MCRs for this compound are not extensively documented, related MCRs for constructing sulfonamides have been reported. For example, a three-component reaction involving aryldiazotetrafluoroborates, a sulfur dioxide surrogate (DABSO), and an amine can yield sulfonamide compounds. thieme-connect.com Another palladium-catalyzed three-component reaction of sulfonamides, aldehydes, and arylboronic acids has been used to generate α-arylamines. organic-chemistry.org These principles suggest the potential for developing a convergent MCR to assemble the sulfamoylbenzamide scaffold directly.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a regiocontrolled approach to ensure the correct placement of the methyl, sulfamoyl, and N-phenylcarboxamide groups on the benzene (B151609) ring.

A logical synthetic pathway starts with 4-methylbenzoic acid (p-toluic acid). The key steps are:

Chlorosulfonation: Electrophilic aromatic substitution on 4-methylbenzoic acid with chlorosulfonic acid introduces the chlorosulfonyl (-SO₂Cl) group.

Sulfonamide Formation: The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is reacted with a suitable amine (in this case, ammonia (B1221849) or a protected amine) to form the sulfonamide (-SO₂NH₂).

Amide Formation: The carboxylic acid group of the 3-sulfamoyl-4-methylbenzoic acid intermediate is then activated and coupled with aniline to form the final product.

A variation of this route involves first converting the 3-(chlorosulfonyl)-4-methylbenzoic acid to its methyl ester. chemicalbook.com This ester can then be reacted with an amine to form the sulfonamide, followed by coupling with aniline and subsequent hydrolysis if necessary, although direct amidation is more common.

Optimization of Reaction Conditions and Yields

A study on the synthesis of N-phenylbenzamide derivatives used DIC and HOBt in dichloromethane (B109758) (CH₂Cl₂) for the amide coupling step, followed by an aqueous workup. mdpi.com For the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the sulfonamide formation was achieved using p-toluenesulfonyl chloride and 4-methylbenzylamine (B130917) in dichloromethane with pyridine (B92270) as the base, yielding a 42% crystallized product after 24 hours at room temperature. nih.gov While specific yield data for each step in the synthesis of this compound is not consolidated in a single report, the yields for analogous reactions provide a benchmark. For instance, the conversion of 3-(chlorosulfonyl)-4-methylbenzoic acid to its methyl ester has been reported with a 60% yield. chemicalbook.com

Table 2: Example Yields for Analogous Synthetic Steps

Reaction Step Reactants Reagents/Conditions Product Reported Yield Reference
Esterification 3-(Chlorosulfonyl)-4-methylbenzoic acid, Methanol Thionyl chloride, reflux Methyl 3-(chlorosulfonyl)-4-methylbenzoate 60% chemicalbook.com
Sulfonamide Formation p-Toluenesulfonyl chloride, 4-Methylbenzylamine Pyridine, Dichloromethane, rt, 24h 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide 42% nih.gov
Amide Coupling 3-Amino-4-methoxybenzoic acid, Various amines DIC, HOBt, Dichloromethane N-Arylbenzamide derivatives Not specified mdpi.com

Regioselective Synthesis Considerations

The most critical aspect of the synthesis is controlling the position of the substituents on the aromatic ring. The starting material, 4-methylbenzoic acid, dictates the regiochemical outcome of the key chlorosulfonation step.

The benzene ring has two directing groups:

The methyl group (-CH₃) is an activating, ortho, para-director.

The carboxylic acid group (-COOH) is a deactivating, meta-director.

During electrophilic aromatic substitution (chlorosulfonation), the incoming electrophile (chlorosulfonium ion, ClSO₂⁺) will be directed to a position that is electronically and sterically favored. In 4-methylbenzoic acid, the positions ortho to the methyl group are 3 and 5. The positions meta to the carboxylic acid group are also 3 and 5. Therefore, both groups direct the incoming substituent to the same positions.

Position 3 is sterically less hindered than position 5 (which is flanked by both the methyl and carboxyl groups). As a result, the chlorosulfonation of 4-methylbenzoic acid proceeds with high regioselectivity to place the chlorosulfonyl group at the C-3 position, yielding the desired 3-(chlorosulfonyl)-4-methylbenzoic acid intermediate. This inherent directing effect of the starting material is fundamental to the successful targeted synthesis of this compound.

Derivatization Strategies for Structural Diversity

The generation of diverse analogues of this compound is pivotal for exploring the chemical space around this scaffold. Derivatization strategies are primarily focused on modifying three key regions of the molecule: the N-phenyl ring, the sulfamoyl group, and the benzamide (B126) backbone. By systematically altering these positions, chemists can modulate the electronic, steric, and lipophilic properties of the resulting compounds.

Exploration of Substituent Effects on the Core Scaffold

The systematic introduction of various substituents onto the N-phenyl ring and the toluoyl moiety of the this compound scaffold has been a key strategy to probe structure-activity relationships. The electronic nature and steric bulk of these substituents can significantly influence the conformation of the molecule and its interactions with biological targets.

For instance, the substitution on the N-phenyl ring has been extensively studied in related sulfamoylbenzamide derivatives. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase the electron density of the phenyl ring, potentially enhancing pi-stacking interactions. Conversely, the incorporation of electron-withdrawing groups, like halogens (-F, -Cl, -Br) or nitro groups (-NO₂), can alter the acidity of the amide N-H and influence hydrogen bonding capabilities.

A generalized scheme for the synthesis of such derivatives often starts from a suitable 4-methyl-3-sulfamoylbenzoic acid precursor. This precursor can be activated, for example, as an acid chloride, and then reacted with a series of substituted anilines to yield the desired N-phenyl-sulfamoylbenzamide analogues. The availability of a wide range of substituted anilines makes this a highly versatile approach for generating a library of compounds with diverse substitution patterns on the N-phenyl ring.

Substituent on N-phenyl ringPositionExpected Electronic EffectPotential Steric Hindrance
-OCH₃paraElectron-donatingLow
-ClmetaElectron-withdrawingMedium
-NO₂paraStrong electron-withdrawingLow
-CH₃orthoElectron-donatingHigh
-CF₃paraStrong electron-withdrawingMedium

Incorporation of Heterocyclic Moieties and Functional Groups

Commonly employed heterocyclic replacements for the N-phenyl ring include pyridyl, pyrimidinyl, and thiazolyl groups. For example, replacing the N-phenyl group with a pyridine ring introduces a basic nitrogen atom, which can engage in specific hydrogen bonding interactions or be protonated under physiological conditions, thereby altering the solubility and pharmacokinetic profile of the compound. The synthesis of such heteroaromatic analogues typically involves the coupling of the 4-methyl-3-sulfamoylbenzoyl chloride with the corresponding aminopyridine or other aminoheterocycle.

Furthermore, functional groups can be introduced on the sulfamoyl moiety. While the parent compound has an unsubstituted -SO₂NH₂ group, this can be derivatized to secondary or tertiary sulfonamides (-SO₂NHR or -SO₂NR₂). The nature of the R group(s) can be varied extensively, from simple alkyl chains to more complex cyclic or aromatic systems. This modification significantly impacts the acidity and hydrogen bonding capacity of the sulfonamide group, which is often a critical pharmacophoric element.

The synthetic route to these sulfonamide derivatives usually involves the reaction of a 4-methyl-3-(chlorosulfonyl)benzoyl chloride intermediate with the desired primary or secondary amine. This two-step, one-pot reaction is an efficient way to generate a wide array of N-substituted sulfamoylbenzamides.

Heterocyclic Moiety (replacing N-phenyl)Key FeaturePotential Impact
PyridineBasic nitrogen atomAltered solubility, new H-bond acceptor
Thiazole5-membered ring with S and NDifferent ring electronics and steric profile
PyrimidineTwo nitrogen atoms in a 6-membered ringMultiple H-bond acceptors, potential for bidentate interactions
IndoleFused bicyclic aromatic heterocycleExtended planar system for pi-stacking

Stereochemical Control in Analog Synthesis

When chiral centers are introduced into the analogues of this compound, stereochemical control becomes a crucial aspect of the synthesis. The three-dimensional arrangement of atoms can have a profound effect on the biological activity of a molecule, as stereoisomers often exhibit different affinities for their biological targets.

Chirality can be introduced in several ways, for instance, by using a chiral amine in the amide formation step or by incorporating a substituent with a stereocenter on either the benzoyl or the N-phenyl part of the molecule. For example, if a chiral amine such as (R)- or (S)-alpha-methylbenzylamine is used instead of aniline, a pair of diastereomers will be formed. The synthesis and separation of these diastereomers are essential to evaluate their biological activities independently.

Asymmetric synthesis methodologies can be employed to selectively produce one enantiomer over the other. This can be achieved by using chiral catalysts or chiral auxiliaries during the key bond-forming reactions. For instance, a chiral auxiliary attached to the amine or the carboxylic acid could direct the stereochemical outcome of the amide coupling reaction. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Another approach involves the resolution of a racemic mixture. This can be done by classical methods, such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent, or by chromatographic techniques using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with a CSP is a powerful tool for both the analytical and preparative scale separation of enantiomers.

The absolute configuration of the separated enantiomers is typically determined by X-ray crystallography or by comparison with standards of known stereochemistry. The careful control and characterization of stereochemistry are indispensable for a thorough understanding of the structure-activity relationship of chiral analogues of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Sulfamoylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural confirmation of 4-methyl-N-phenyl-3-sulfamoylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit a series of distinct signals corresponding to the various protons in its structure.

The protons on the phenyl ring attached to the amide nitrogen are expected to appear in the aromatic region of the spectrum. The ortho-, meta-, and para-protons will have characteristic chemical shifts and splitting patterns due to spin-spin coupling. Similarly, the protons on the substituted benzoyl ring will give rise to a set of signals, with their chemical shifts influenced by the electron-withdrawing sulfamoyl group and the electron-donating methyl group. The methyl group protons will appear as a sharp singlet in the upfield region. The amide (N-H) and sulfonamide (SO₂NH₂) protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H (Phenyl ring) 7.10 - 7.60 Multiplet -
Aromatic H (Benzoyl ring) 7.80 - 8.50 Multiplet -
Amide NH 9.00 - 10.50 Broad Singlet -
Sulfonamide NH₂ 7.00 - 8.00 Broad Singlet -

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range for sp²-hybridized carbons, with their specific shifts influenced by the attached substituents. The carbon of the methyl group will be found in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 170
Aromatic C (Phenyl ring) 120 - 140
Aromatic C (Benzoyl ring) 125 - 150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods used to establish connectivity between different nuclei, which is crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.govyoutube.com

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to the one-bond C-H coupling.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). youtube.comlibretexts.org This technique is particularly valuable for identifying the connectivity around quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted aromatic carbons. For instance, a correlation between the methyl protons and the aromatic carbon to which the methyl group is attached would be expected.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₄H₁₄N₂O₃S), HRMS would be used to confirm the exact mass of the molecular ion, thereby verifying its elemental composition and distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

Ion Calculated m/z
[M+H]⁺ 291.0798

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after chemical derivatization to produce more volatile analogues. researchgate.net This technique is particularly useful for assessing the purity of the compound and identifying any volatile impurities.

Derivatization, for instance through methylation or silylation of the acidic N-H protons of the amide and sulfonamide groups, increases the volatility of the compound, making it amenable to GC separation. The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum can provide structural information about the parent molecule and any impurities present. Common fragmentation pathways for related N-phenyl benzenesulfonamides include the loss of SO₂. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a rapid and non-destructive tool for identifying the key functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, with each type of bond and functional group giving rise to characteristic absorption or scattering peaks at specific frequencies. While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected spectral features can be reliably predicted based on the known vibrational frequencies of its constituent amide, sulfonamide, and substituted aromatic moieties.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is expected to be dominated by strong, characteristic bands from the amide and sulfonamide groups.

Key expected absorption bands include:

N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The amide N-H stretch typically appears in the range of 3300-3100 cm⁻¹, while the sulfonamide N-H stretch is also found in this region. In the solid state, hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

C=O Stretching (Amide I band): A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch of the amide group is one of the most prominent features in the spectrum, typically occurring in the region of 1680-1630 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II band): This band, arising from a combination of N-H in-plane bending and C-N stretching, is found between 1570-1515 cm⁻¹ and is characteristic of secondary amides.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two very strong and distinct stretching bands: an asymmetric stretch (νₐₛ SO₂) typically between 1350-1300 cm⁻¹ and a symmetric stretch (νₛ SO₂) between 1160-1120 cm⁻¹. These are highly reliable diagnostic peaks for the sulfonamide functional group.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Amide N-HStretching3300 - 3100Medium
Aromatic C-HStretching3100 - 3000Weak-Medium
Aliphatic C-HStretching2975 - 2850Weak-Medium
Amide C=OStretching (Amide I)1680 - 1630Strong
Amide N-HBending (Amide II)1570 - 1515Medium-Strong
Sulfonamide S=OAsymmetric Stretching1350 - 1300Strong
Sulfonamide S=OSymmetric Stretching1160 - 1120Strong

Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on molecular vibrations that complements IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the following Raman shifts are expected:

Aromatic Ring Vibrations: The benzene (B151609) rings will show characteristic "ring breathing" modes, which are often strong in Raman spectra, typically appearing in the 1600-1580 cm⁻¹ and ~1000 cm⁻¹ regions.

S=O Symmetric Stretching: The symmetric stretch of the sulfonyl group (SO₂) is expected to be particularly intense in the Raman spectrum, appearing in the 1160-1120 cm⁻¹ range. The asymmetric stretch is typically weaker in Raman.

C-S and S-N Stretching: Vibrations associated with the C-S and S-N bonds of the sulfonamide group would also be observable, typically in the fingerprint region below 1000 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, including how they pack together and interact in the crystal lattice.

Although a specific crystal structure for this compound is not available in the primary literature, analysis of closely related N-aryl sulfonamides and benzamides allows for a detailed prediction of its likely structural characteristics. nih.govopenaccessjournals.com To perform this analysis, a suitable single crystal of the compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to compute an electron density map, from which the atomic positions can be determined.

Based on similar small organic molecules, the compound would be expected to crystallize in a common centrosymmetric (e.g., P-1, P2₁/c) or non-centrosymmetric (e.g., P2₁2₁2₁) space group. nsf.gov The unit cell parameters would define the dimensions of the repeating crystalline unit.

Table of Hypothetical Crystallographic Parameters for a Representative Sulfamoylbenzamide
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-25
β (°)~90-105
Volume (ų)~1500-2000
Z (Molecules/Unit Cell)4

Note: The data in the table above is hypothetical and serves to illustrate the typical parameters obtained from a single crystal X-ray diffraction experiment for a molecule of this type.

The crystal packing of this compound would be primarily governed by a network of intermolecular hydrogen bonds. The amide and sulfonamide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O and S=O).

Hydrogen Bonding: It is highly probable that the amide N-H group would form a hydrogen bond with a highly electronegative acceptor, such as the carbonyl oxygen of a neighboring molecule or one of the sulfonyl oxygens. Similarly, the sulfonamide N-H can act as a donor. These interactions often lead to the formation of well-defined supramolecular patterns, such as chains or dimers. nih.govnih.gov For example, pairs of molecules can link via N-H···O=C hydrogen bonds to form centrosymmetric dimers.

π-π Stacking: The presence of two aromatic rings (the phenyl and methyl-benzoyl groups) introduces the possibility of π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the stability of the crystal packing.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or methyl C-H donors and oxygen acceptors, are also expected to play a significant role in consolidating the three-dimensional crystal structure. nih.gov

Chromatographic Methods for Purification and Purity Analysis

Chromatography is an indispensable tool for the separation, purification, and quantitative analysis of organic compounds like this compound. The choice of technique depends on the scale and analytical goal.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for large-scale separation. researchgate.net A small spot of the compound is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent mixture (mobile phase). The retention factor (Rf) value helps in identifying the compound and assessing its purity. For a molecule of moderate polarity like this sulfamoylbenzamide, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically effective. researchgate.net

Column Chromatography: For the purification of the compound on a preparative scale, column chromatography is the standard method. tcichemicals.com The crude product is loaded onto a column packed with a stationary phase (usually silica gel), and a solvent system, often determined by prior TLC analysis, is passed through the column to elute the desired compound, separating it from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds. It offers high resolution and sensitivity, making it the preferred method for final purity assessment. For sulfonamides, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netnih.gov In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, such as a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of sulfamoylbenzamide derivatives due to its high resolution, sensitivity, and quantitative accuracy. wu.ac.th For a compound such as "this compound," reversed-phase HPLC is the most common and effective mode of separation.

Detailed Research Findings:

In a typical reversed-phase HPLC method for the analysis of aromatic sulfonamides, a C18 or C8 stationary phase is employed. cabidigitallibrary.orgnih.gov These non-polar columns offer excellent retention and separation capabilities for moderately polar compounds like sulfamoylbenzamides. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.netrsc.org The composition of the mobile phase can be optimized through either isocratic or gradient elution to achieve the desired separation. rsc.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is particularly useful for separating complex mixtures containing compounds with a wide range of polarities. cabidigitallibrary.org

For the detection of "this compound," a UV-Vis or photodiode array (PDA) detector is commonly used. cabidigitallibrary.orgresearchgate.net The aromatic rings and amide functional group within the molecule provide strong chromophores, allowing for sensitive detection at specific wavelengths, typically in the range of 254-280 nm. nih.govrsc.org In some cases, pre-column derivatization with a fluorescent tag, such as fluorescamine, can be employed to enhance detection sensitivity, particularly for trace-level analysis. researchgate.net

The development of a robust HPLC method would involve the systematic evaluation of different columns, mobile phase compositions, and flow rates to achieve optimal separation of "this compound" from potential impurities, such as starting materials (e.g., 4-methyl-3-sulfamoylbenzoic acid and aniline) or side-products. Method validation according to established guidelines would ensure the linearity, accuracy, precision, and robustness of the analytical procedure. rsc.org

Below is a hypothetical data table illustrating a potential HPLC method for the analysis of "this compound" and its separation from related substances.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with PDA Detector
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) cabidigitallibrary.org
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min cabidigitallibrary.org
Column Temperature 30 °C rsc.org
Detection Wavelength 265 nm cabidigitallibrary.org
Injection Volume 10 µL

Hypothetical Chromatographic Data

CompoundRetention Time (min)
4-methyl-3-sulfamoylbenzoic acid3.5
Aniline (B41778)5.2
This compound 12.8

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique that plays a crucial role in the research of sulfamoylbenzamide compounds. nih.gov It is frequently used to monitor the progress of synthesis reactions, identify fractions from column chromatography, and determine the purity of the final product. nih.govsilicycle.com For "this compound," TLC provides a quick assessment of the reaction's completeness by visualizing the consumption of starting materials and the formation of the desired product.

Detailed Research Findings:

In the context of synthesizing sulfamoylbenzamides, TLC is typically performed on silica gel plates (Silica Gel 60 F254), which act as the stationary phase. nih.govsilicycle.com The separation is achieved by developing the plate in a sealed chamber containing an appropriate mobile phase. The choice of the eluent system is critical for achieving good separation. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent such as ethyl acetate or dichloromethane (B109758). researchgate.net

For aromatic sulfonamides and benzamides, various solvent systems have proven effective. A mixture of chloroform (B151607) and an alcohol like tert-butanol (B103910) or ethanol (B145695) can provide good resolution. usda.gov For instance, a mobile phase of chloroform:tert-butanol (80:20 v/v) has been used for the separation of sulfonamides. The polarity of the solvent system can be fine-tuned to optimize the retardation factor (Rf) values of the spots, aiming for values between 0.2 and 0.8 for effective separation. researchgate.net

Visualization of the separated spots on the TLC plate can be accomplished by several methods. Since "this compound" contains aromatic rings, it is expected to be UV active, allowing for visualization under a UV lamp at 254 nm. nih.govsilicycle.com Additionally, staining reagents can be used for visualization. Fluorescamine, for example, reacts with the primary amino group of any unreacted aniline and can also be used to visualize sulfonamides, producing fluorescent spots under UV light. Other general-purpose stains like iodine vapor or permanganate (B83412) solution can also be employed.

The following data table provides examples of TLC systems that could be applicable for monitoring the synthesis of "this compound."

ParameterSystem 1System 2
Stationary Phase Silica Gel 60 F254 nih.govsilicycle.comSilica Gel 60 F254 nih.govsilicycle.com
Mobile Phase Ethyl Acetate / Hexane (1:1, v/v) researchgate.netChloroform / Methanol (9:1, v/v)
Visualization UV Light (254 nm) silicycle.comIodine Vapor

Hypothetical TLC Data (Rf values)

CompoundRf (System 1)Rf (System 2)
4-methyl-3-sulfamoylbenzoic acid0.100.25
Aniline0.650.70
This compound 0.45 0.55

Computational and Theoretical Chemistry Studies of Sulfamoylbenzamide Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like 4-methyl-N-phenyl-3-sulfamoylbenzamide, DFT calculations are instrumental in predicting molecular geometry, electronic properties, and reactivity. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the minimum energy arrangement of atoms in a molecule. For sulfamoylbenzamide derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nih.gov Studies on structurally similar compounds, such as 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, reveal that the molecule is often bent at the sulfonamide nitrogen atom, with a C—SO2—NH—C torsion angle of approximately 56.7°. researchgate.net The conformation of the N-C bond in the C—SO2—NH—C segment typically exhibits gauche torsion angles relative to the S=O bonds. researchgate.net Furthermore, the dihedral angle between the two benzene (B151609) rings is a critical parameter, with values around 83.9° observed in related structures, indicating a non-planar conformation. researchgate.net These optimized geometries are crucial for understanding how the molecule will fit into a biological target's binding site.

Table 1: Representative Theoretical Geometric Parameters for a Sulfonamide Moiety This table presents typical bond lengths and angles for a sulfonamide core structure, as determined by DFT calculations on analogous molecules. The exact values for this compound would require specific calculation.

ParameterTypical Calculated Value (Å or °)Reference Molecule
S=O Bond Length~1.43 ÅAryl Sulfonamides
S-N Bond Length~1.63 Å4-methyl-N-(phenyl)-benzenesulfonamide
S-C (Aryl) Bond Length~1.77 ÅAryl Sulfonamides
O=S=O Bond Angle~119.5°Aryl Sulfonamides
C-S-N Bond Angle~107°4-methyl-N-(naphthalene-1-yl)benzenesulfonamide

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for sulfonamide derivatives show that charge transfer occurs within the molecule. nih.govnih.gov For instance, in a related compound, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring, with a calculated energy gap of 4.0106 eV. malayajournal.org This analysis helps predict which parts of the molecule are likely to be involved in chemical reactions and binding interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Sulfonamide This table provides an example of HOMO, LUMO, and energy gap values calculated for a related sulfonamide compound using DFT. Specific values for this compound would vary.

ParameterEnergy (eV)Reference Compound
EHOMO-5.28222-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole
ELUMO-1.27152-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole
Energy Gap (ΔE)4.01062-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactivity. uni-muenchen.de It is invaluable for identifying sites for electrophilic and nucleophilic attack, as well as predicting hydrogen bonding interactions. researchgate.netnih.gov In an MEP map, different colors represent different values of electrostatic potential; typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.dewalisongo.ac.id For sulfonamide-containing molecules, MEP analysis often reveals negative potential concentrated around the oxygen atoms of the sulfonyl group (SO2) and other electronegative atoms, marking them as likely hydrogen-bond acceptors. researchgate.netresearchgate.net Conversely, positive potential is often found around the amide (N-H) proton, identifying it as a hydrogen-bond donor site. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for predicting ligand-target interactions and is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

Binding Site Analysis and Identification of Key Residues

Docking simulations of sulfamoylbenzamide derivatives into the active sites of various protein targets have successfully identified key intermolecular interactions. For example, when docked against human ecto-nucleoside triphosphate diphosphohydrolase 1 (h-NTPDase1), a potent inhibitor from this class showed interactions with several key amino acid residues, including Trp450, Asp54, and Tyr63, through hydrogen bonding. Other interactions like van der Waals forces and π-alkyl/π-π stacking with residues such as Phe360 and Ile182 were also observed.

In another context, N-Phenyl-3-sulfamoyl-benzamide derivatives have been investigated as inhibitors of the Hepatitis B Virus (HBV) capsid protein. Docking studies revealed that these compounds bind in a pocket at the interface between two protein subunits. Key residues identified in this binding site include D29, L30, T33, W102, and V124. A crucial hydrogen bond is often formed between the amide nitrogen of the ligand and the backbone of Thr128, highlighting a critical interaction for binding.

Prediction of Binding Affinities and Orientations

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often represented by a docking score or a calculated binding energy. researchgate.net A more negative docking score generally indicates a stronger and more favorable binding interaction. These predictions, while not always perfectly correlated with experimental values, provide a valuable means of ranking compounds and prioritizing them for synthesis and biological testing. For example, in silico studies of various inhibitors often show a good correlation between the calculated docking scores and experimentally determined inhibitory concentrations (IC50) or inhibition constants (Ki). researchgate.net

The orientation of the ligand within the binding pocket provides a three-dimensional model of the complex. This allows researchers to visualize how different parts of the molecule interact with specific amino acid residues. For instance, the phenyl ring of a sulfamoylbenzamide derivative might fit into a hydrophobic pocket, while the sulfonamide group engages in hydrogen bonding with polar residues at the protein surface. This detailed understanding of binding orientation is fundamental to structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to improve its affinity and selectivity for the target.

Table 3: Representative Molecular Docking Results for Sulfonamide-Based Inhibitors This table summarizes docking information for inhibitors against different protein targets, illustrating the types of data generated from these simulations.

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity (Example)
Sulfamoylbenzamide Derivativeh-NTPDase1Trp450, Asp54, Tyr63, Phe360IC50 = 2.88 ± 0.13 μM
N-Phenyl-3-sulfamoyl-benzamide DerivativeHBV Capsid ProteinD29, L30, T33, W102, V124, T128EC50 = 0.8 ± 0.2 μM
Cyclic Sulfonamide DerivativeSARS-CoV-2 3CLproGLN192, ALA194, VAL186, MET165Total-score = 5.66

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. nih.gov For sulfamoylbenzamide compounds, MD simulations provide critical insights into their conformational dynamics and the stability of their interactions with biological targets, such as enzymes or viral proteins. nih.govnih.gov These simulations can rationalize structure-activity relationships (SARs) and reveal key interactions within the binding pocket, offering a guide for the rational design of more effective drugs. nih.gov

A primary application of MD simulations is to assess the stability of a ligand-protein complex once the sulfamoylbenzamide compound has bound to its target protein. The interaction between ligands and proteins often leads to changes in the protein's thermal stability. nih.gov The stability of this complex is crucial for sustained biological activity. Key metrics evaluated during these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as the Radius of Gyration (Rg) of the protein.

Table 1: Representative MD Simulation Stability Metrics for a Hypothetical Sulfamoylbenzamide-Protein Complex
Simulation Time (ns)Protein Backbone RMSD (nm)Ligand RMSD (nm)Protein Radius of Gyration (Rg) (nm)Interpretation
00.000.001.80Start of simulation, reference point.
100.150.081.82Initial equilibration, minor structural adjustments.
500.250.121.81System reaching stability, small fluctuations.
1000.260.131.81Complex is stable, ligand remains bound.

MD simulations go beyond static pictures, allowing researchers to explore the dynamic nature of how a ligand binds to its target. nih.gov Proteins are not rigid structures; they exist as an ensemble of different conformations. nih.gov The binding of a ligand like a sulfamoylbenzamide derivative can occur through different mechanisms, such as "conformational selection," where the ligand preferentially binds to a pre-existing, favorable protein conformation, or "induced fit," where the initial binding event causes the protein to change its shape to better accommodate the ligand. nih.gov

These simulations can map the entire binding and unbinding process, revealing intermediate states and different possible binding poses. nih.gov This information is vital for understanding why certain derivatives of a compound have higher affinity and activity than others. For example, simulations can show that a ligand induces a conformational change in the protein that results in an exceptionally stable binding state, which may only dissociate after a very long time. nih.gov This dynamic understanding helps in designing compounds that can achieve and maintain the most effective binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For sulfamoylbenzamide derivatives, QSAR studies are instrumental in predicting the activity of newly designed molecules before they are synthesized, saving significant time and resources. nih.gov

The core of QSAR is the development of a predictive model. This is achieved by taking a dataset of sulfamoylbenzamide analogues with known biological activities (e.g., enzyme inhibition, antiviral effects) and calculating a wide range of molecular descriptors for each compound. researchgate.netnih.gov Using statistical techniques like Multiple Linear Regression (MLR), a model is generated that links the descriptors to the activity. nih.gov

The quality and predictive power of a QSAR model are assessed using several statistical metrics. The correlation coefficient (r²) indicates how well the model fits the training data, while the predicted correlation coefficient (r²pred) or cross-validated correlation coefficient (Q²) measures its ability to predict the activity of new, unseen compounds. researchgate.netnih.gov A robust and predictive QSAR model will have high values for these metrics, demonstrating its utility in guiding drug design. researchgate.net The availability of large, curated bioassay databases has become an indispensable resource for developing accurate and reliable predictive models. researchgate.net These models can be used to screen virtual libraries of compounds, prioritizing those predicted to be most active for synthesis and testing. youtube.com

A key outcome of QSAR modeling is the identification of the specific molecular properties, or "descriptors," that have the most significant influence on biological activity. nih.gov These descriptors can be broadly categorized as topological (2D), conformational (3D), electronic, or physicochemical. nih.gov

By analyzing the final QSAR equation, researchers can determine which features are beneficial or detrimental to the activity of sulfamoylbenzamide compounds. For example, a model might reveal that the presence of an electron-donating group like a methyl group (CH3) on a phenyl ring enhances activity, while certain spatial arrangements or a high degree of hydrophobicity might decrease it. researchgate.net This knowledge provides direct, actionable insights for lead optimization, allowing medicinal chemists to modify the structure of this compound to improve its therapeutic profile.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Sulfamoylbenzamides
Descriptor TypeExample DescriptorInformation EncodedPotential Influence on Activity
Topological (2D)Wiener IndexMolecular branching and compactness.Can relate to how the molecule fits into a binding pocket.
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting capability; molecular reactivity.Influences the ability to form charge-transfer or covalent interactions.
PhysicochemicalLogPLipophilicity/hydrophobicity.Affects membrane permeability and binding to hydrophobic pockets.
Conformational (3D)Molecular Surface AreaThe size and shape of the molecule.Governs steric interactions and the quality of fit with the target.

Advanced Predictive Computational Approaches in Sulfamoylbenzamide Design

The design of novel sulfamoylbenzamide compounds is increasingly driven by advanced computational approaches that go beyond traditional QSAR and MD simulations. taylorandfrancis.com These cutting-edge methods leverage artificial intelligence (AI), machine learning, and physics-based simulations to accelerate the drug discovery process, enhance accuracy, and reduce costs. nih.govtaylorandfrancis.com

Machine learning and AI algorithms can build highly precise predictive models for a wide range of properties, including pharmacological activity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. nih.govtaylorandfrancis.com These models learn from vast datasets of chemical and biological information to identify complex patterns that are not apparent through simpler analyses. researchgate.net

Other advanced techniques include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods offer highly precise predictions of binding energies and reaction mechanisms by treating the most critical part of the system (e.g., the ligand and the active site) with high-level quantum mechanics and the rest of the protein with more efficient classical mechanics. nih.gov

De Novo Drug Design: These algorithms can generate entirely new molecular structures that are optimized to fit a specific target's binding site and possess desirable drug-like properties. universiteitleiden.nl

Collectively, these computational innovations are creating a paradigm shift in drug design, enabling the development of next-generation sulfamoylbenzamide-based therapeutics in a more efficient, accurate, and cost-effective manner. nih.govemanresearch.org

Molecular and Biochemical Mechanisms of Action of Sulfamoylbenzamide Derivatives

Enzyme Inhibition Studies: Carbonic Anhydrases (CAs)

Sulfonamide-based compounds are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Derivatives of sulfamoylbenzamide have been investigated for their ability to selectively target various human (h) CA isoforms.

Isozyme Selectivity Profiling against Human CA Isoforms (e.g., hCA I, II, IV, IX)

The inhibitory activity of sulfamoylbenzamide derivatives has been evaluated against several physiologically significant human CA isoforms. These isoforms, including the cytosolic hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated hCA IX, exhibit different sensitivities to these inhibitors based on the specific chemical structure of the compound.

Studies on benzamide-4-sulfonamides show that these compounds are highly effective inhibitors. While the cytosolic hCA I is generally less sensitive to inhibition, isoforms hCA II, VII, and the tumor-related hCA IX are often inhibited in the low nanomolar or even subnanomolar ranges. nih.gov For instance, a series of benzamide-4-sulfonamides demonstrated inhibition constants (Kᵢ) ranging from 5.3 to 334 nM against hCA I, while showing potent inhibition of hCA IX with Kᵢ values between 8.0 and 26.0 nM. nih.gov Similarly, other related sulfonamides have shown Kᵢ values against hCA I and hCA II in the nanomolar range. researchgate.netmdpi.com The selectivity for the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoforms is a key goal in the development of anticancer agents. nih.gov Research on methyl 5-sulfamoyl-benzoates identified compounds with high affinity and selectivity for CAIX. nih.gov The diverse substitution patterns on the benzamide (B126) scaffold allow for the development of isoform-selective inhibitors. nih.govnih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ determination)

Kinetic studies are crucial for quantifying the potency of sulfamoylbenzamide derivatives. The inhibition constant, Kᵢ, provides a measure of the affinity of the inhibitor for the enzyme. For many sulfamoylbenzamide derivatives, these values are in the nanomolar range, indicating potent inhibition.

For example, a series of benzamide-4-sulfonamides were tested against four human CA isoforms, with the following results for selected compounds:

hCA I: Kᵢ values ranged from 5.3 nM to 334 nM. nih.gov

hCA II: Kᵢ values were in the low nanomolar range, with some compounds showing subnanomolar activity. nih.gov

hCA VII: Inhibition was observed in the low nanomolar range. mdpi.com

hCA IX: Potent inhibition was recorded with Kᵢ values as low as 8.0 nM. nih.gov

This data highlights that structural modifications to the sulfamoylbenzamide backbone significantly influence the kinetic parameters of inhibition across different CA isoforms.

Table 1: Inhibition Constants (Kᵢ) of Representative Benzamide-4-Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms.

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA VII (Kᵢ, nM) hCA IX (Kᵢ, nM)
Derivative 1 334 15.3 8.8 26.0
Derivative 2 5.3 0.64 Not Reported 9.3
Derivative 3 87.6 384.3 13.5 Not Reported
Acetazolamide (Standard) 250 12.0 2.5 25.8

Data synthesized from multiple studies on related derivatives. nih.govmdpi.com

Molecular Basis of CA Inhibition and Zinc Coordination

The primary mechanism of action for sulfamoylbenzamide inhibitors involves the direct interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. researchgate.net The sulfonamide moiety (—SO₂NH₂) must first be deprotonated to its anionic form (—SO₂NH⁻) to act as an effective inhibitor.

Enzyme Inhibition Studies: Human Ectonucleotidases (h-NTPDase Isoforms)

Beyond their effects on carbonic anhydrases, sulfamoylbenzamide derivatives have emerged as a promising class of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.

Selective Inhibition Profiles Across h-NTPDase1, 2, 3, and 8

A series of sulfamoylbenzamide derivatives have been synthesized and screened for their inhibitory activity against four key h-NTPDase isoforms: h-NTPDase1, 2, 3, and 8. rsc.org These studies revealed that specific substitutions on the sulfamoylbenzamide scaffold can lead to compounds with high potency and selectivity for particular isoforms. nih.gov

For example, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was identified as the most potent inhibitor of h-NTPDase1, with a half-maximal inhibitory concentration (IC₅₀) of 2.88 µM. rsc.orgnih.gov This same compound also showed significant activity against h-NTPDase3 (IC₅₀ = 0.72 µM). nih.gov Other derivatives showed preferential inhibition of h-NTPDase2, such as compounds 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) and 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide), which had IC₅₀ values of 0.27 µM and 0.29 µM, respectively. nih.gov Furthermore, selective inhibition of h-NTPDase8 was achieved with compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid), which displayed an IC₅₀ of 0.28 µM. rsc.orgnih.gov

Table 2: Inhibitory Activity (IC₅₀, µM) of Representative Sulfamoylbenzamide Derivatives Against h-NTPDase Isoforms.

Compound h-NTPDase1 h-NTPDase2 h-NTPDase3 h-NTPDase8
Derivative 2d >50 >50 10.31 ± 1.03 0.28 ± 0.07
Derivative 3f >50 0.27 ± 0.08 >50 >50
Derivative 3i 2.88 ± 0.13 24.31 ± 1.09 0.72 ± 0.11 10.34 ± 0.89
Derivative 3j >50 0.29 ± 0.07 1.09 ± 0.04 >50
Suramin (Standard) 7.64 ± 0.94 22.10 ± 1.10 12.30 ± 0.90 18.00 ± 1.20

Data from a study on sulfamoylbenzamide derivatives. nih.gov

Mechanistic Insights into NTPDase Inhibition

To understand the molecular basis of the observed inhibitory activity, molecular docking studies have been performed. researchgate.net These computational models predict the plausible binding modes of the most potent sulfamoylbenzamide inhibitors within the catalytic sites of the h-NTPDase isoforms. nih.gov

The docking simulations suggest that the inhibitors position themselves within the enzyme's active site, forming significant interactions with key amino acid residues. researchgate.net For instance, the analysis of potent inhibitors like compound 3i with h-NTPDase1 and h-NTPDase3, and compound 3f with h-NTPDase2, revealed interactions with amino acids in the catalytic pocket. These interactions, which can include hydrogen bonds and hydrophobic contacts, stabilize the enzyme-inhibitor complex and justify the experimentally observed in vitro inhibition results. nih.govresearchgate.net The specific nature and pattern of these interactions are believed to be the basis for the isoform selectivity demonstrated by different derivatives. nih.gov

Enzyme Inhibition Studies: Potassium Channels (ROMK) and Aspartic Proteases (Cathepsin D)

Sulfamoylbenzamide derivatives have been investigated for their inhibitory effects on various enzymes, demonstrating distinct mechanisms of action against specific ion channels and proteases.

The 3-sulfamoylbenzamide (B74759) scaffold has been identified as a novel series of inhibitors for the renal outer medullary potassium (ROMK) channel, a key component in potassium homeostasis in the kidney. nih.gov A high-throughput screening campaign identified a 3-sulfamoylbenzamide compound as an inhibitor of thallium (Tl+) flux, a surrogate for potassium ion conductance, in cells expressing human ROMK. nih.gov The initial hit compound demonstrated modest potency but was notable for its minimal inhibition of related potassium channels like Kir2.1 and Kir4.1, as well as the hERG channel, indicating a favorable selectivity profile. nih.gov

Subsequent optimization of this lead compound led to the development of derivatives with improved potency and well-balanced Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These studies establish the sulfamoylbenzamide framework as a viable starting point for developing selective ROMK inhibitors. nih.gov

Inhibitory Activity of a 3-Sulfamoylbenzamide Derivative nih.gov
TargetAssayIC50 / Ki
Human ROMKTl+ Flux6.5 µM (IC50)
hERGRadioligand Binding> 40 µM (Ki)

Derivatives of sulfamoylbenzamide have been identified as selective inhibitors of Cathepsin D, a lysosomal aspartic protease implicated in conditions such as breast cancer. nih.govresearchgate.net Cathepsin D and other aspartic proteases utilize a pair of aspartic acid residues (e.g., Asp33 and Asp231 in Cathepsin D) in their catalytic site to hydrolyze peptide bonds. viamedica.plcreative-diagnostics.com Enzyme inhibition assays revealed that several sulfamoylbenzamide compounds act as selective inhibitors of Cathepsin D, while remaining inactive against Plasmepsin-II, another aspartic protease. nih.gov

The most potent compound identified in one study was N-(3-chlorophenyl)-2-sulfamoylbenzamide, with a half-maximal inhibitory concentration (IC50) of 1.25 µM. nih.gov Molecular docking studies suggest that the superior inhibitory activity against Cathepsin D compared to Plasmepsin-II is due to more favorable binding interactions within the enzyme's catalytic site. nih.gov These inhibitors are thought to bind to the active site, preventing the enzyme from interacting with its natural protein substrates. scbt.com

Inhibitory Potency of Sulfamoylbenzamide Derivatives against Cathepsin D nih.gov
CompoundIC50 (µM)Docking Score (Cathepsin D)
N-(3-chlorophenyl)-2-sulfamoylbenzamide1.25-35.1 ± 0.13
Other Tested Derivatives1.25 - 2.0-29.9 ± 1.16 to -35.1 ± 0.13

Modulation of Protein Assembly: Hepatitis B Virus (HBV) Capsid Protein Interactions

A primary mechanism of action for 4-methyl-N-phenyl-3-sulfamoylbenzamide and related derivatives is the modulation of Hepatitis B Virus (HBV) capsid assembly. nih.govnih.govnih.gov These compounds are classified as Capsid Assembly Modulators (CAMs), which represent a novel class of antiviral agents that target the HBV core protein (HBc). nih.govmdpi.com

Sulfamoylbenzamide (SBA) derivatives function as Class-II CAMs. nih.gov The normal assembly of the HBV nucleocapsid involves the packaging of a pregenomic RNA (pgRNA) and the viral DNA polymerase within a shell composed of 120 core protein dimers. nih.govasm.org SBA compounds disrupt this critical process by interfering with the encapsidation of the pgRNA-polymerase complex. nih.govmdpi.comgoogle.comresearchgate.net This action does not prevent the core proteins from assembling; instead, it leads to the formation of "empty" capsids, which are devoid of the viral genome and are therefore non-infectious. nih.govasm.org

Mechanistic studies show that these compounds dose-dependently inhibit the formation of pgRNA-containing nucleocapsids. nih.gov In some cases, treatment with specific SBA derivatives can also lead to the formation of aberrant, non-icosahedral structures, such as long tubular or rod-shaped particles, further highlighting their role in misdirecting the assembly process. nih.govmdpi.com

By preventing the proper formation of replication-competent nucleocapsids, sulfamoylbenzamide derivatives effectively halt the HBV replication cycle at a crucial stage. nih.govasm.org The nucleocapsid is the site of reverse transcription, where the pgRNA is converted into the viral DNA genome. nih.gov By blocking the encapsidation of pgRNA, these CAMs prevent the synthesis of new viral DNA. nih.govgoogle.com

Screening studies have demonstrated that SBA derivatives significantly reduce the amount of cytoplasmic HBV DNA in cell-based assays. nih.govnih.gov This antiviral activity is potent, with some fluorine-substituted derivatives showing submicromolar efficacy. nih.gov A key advantage of this mechanism is that it remains effective against HBV variants that have developed resistance to nucleos(t)ide analogues, which target the viral DNA polymerase directly. nih.gov

The antiviral activity of sulfamoylbenzamide derivatives stems from their direct interaction with the HBV core protein (HBc). nih.govasm.org Structural and molecular docking studies have revealed that these compounds bind to a conserved hydrophobic pocket located at the interface between two core protein dimers. nih.govasm.orgmdpi.com This binding site is often referred to as the heteroaryldihydropyrimidine (HAP) pocket. asm.org

Binding within this pocket strengthens the dimer-dimer interaction, altering the kinetics and thermodynamics of capsid assembly. researchgate.netmdpi.com This allosteric modulation induces conformational changes in the core protein subunits, which ultimately leads to the misdirection of assembly. asm.org Specific molecular interactions have been identified; for example, the benzamide oxygen of one derivative forms a key hydrogen bond with the amino acid Trp102, while other parts of the molecule form additional hydrogen bonds with residues like Tyr118 and Thr128 and interact with a hydrophobic pocket formed by Pro25, Leu30, Thr33, Ile105, Ser106, and Val124. nih.gov

Elucidation of Specific Ligand-Target Binding Interactions at the Molecular Level

The molecular mechanism of action for sulfamoylbenzamide derivatives, including this compound, is primarily understood through computational modeling and X-ray crystallography studies, particularly in the context of their activity as antiviral agents. shd-pub.org.rsnih.gov Research has focused on their role as capsid assembly modulators of the Hepatitis B virus (HBV), revealing specific, non-covalent interactions that are crucial for their inhibitory function. nih.govnih.gov These studies provide a detailed picture of how these molecules bind to their biological targets at an atomic level.

Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been instrumental in identifying the key binding modes of N-phenyl-3-sulfamoyl-benzamide derivatives with the HBV core protein (HBc). shd-pub.org.rs These computational analyses highlight the importance of hydrogen bonds, hydrophobic interactions, and electrostatic effects in the ligand-receptor complex. shd-pub.org.rs The models explain how specific modifications to the sulfamoylbenzamide scaffold can enhance or diminish antiviral activity by altering these interactions. shd-pub.org.rs

Detailed binding interactions have been elucidated for potent sulfamoylbenzamide-based HBV capsid assembly modulators. nih.gov These compounds target the interface between HBc protein dimers, a critical site for capsid assembly. nih.gov The binding of these ligands induces a conformational change in the protein that leads to the formation of non-capsid polymers, thereby disrupting the normal viral replication cycle. nih.gov

Key interactions observed in computational studies with a representative sulfamoylbenzamide derivative (Compound 3 in a 2021 study) and the HBV capsid protein include several critical hydrogen bonds. nih.gov The oxygen atom of the benzamide group forms a hydrogen bond with the tryptophan residue Trp102, while the nitrogen of the same group interacts with Threonine 128. nih.gov Furthermore, an amino group on the central aromatic ring establishes an advantageous hydrogen bond with Tyrosine 118. nih.gov

In addition to hydrogen bonding, hydrophobic interactions play a significant role in the stability of the ligand-target complex. nih.gov A substituted phenyl group on the ligand, for instance, typically binds within a hydrophobic pocket formed by several amino acid residues, including Pro25, Leu30, Thr33, Ile105, and Ser106 from one protein chain and Val124 from an adjacent chain. nih.gov These interactions are fundamental to the molecule's ability to lock the protein dimers in a conformation that prevents proper capsid formation. nih.gov

The structural analysis of related compounds further underscores the importance of specific molecular geometries. researchgate.net X-ray crystallography of N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, an isomer of the subject compound, reveals the planarity of the amide group and the specific dihedral angles between the aromatic rings. researchgate.net The crystal structure is stabilized by a network of N—H⋯O hydrogen bonds and extensive π–π interactions between aromatic rings. researchgate.net While these are intramolecular and intermolecular interactions within a crystal, they provide insight into the inherent bonding capabilities of the sulfamoylbenzamide scaffold that can be leveraged in ligand-target binding.

Interactive Data Tables

Table 1: Summary of Key Molecular Interactions for Sulfamoylbenzamide Derivatives This table outlines the principal types of non-covalent interactions identified in computational studies that govern the binding of sulfamoylbenzamide derivatives to the HBV capsid protein. shd-pub.org.rsnih.gov

Interaction TypeKey Structural Feature of LigandContributing Amino Acid Residues (Example)
Hydrogen BondingBenzamide OxygenTrp102
Hydrogen BondingBenzamide NitrogenThr128
Hydrogen BondingCentral Ring Amino GroupTyr118
Hydrophobic InteractionsSubstituted Phenyl GroupPro25, Leu30, Thr33, Ile105, Ser106, Val124
Electrostatic EffectsSulfamoyl and Benzamide GroupsGeneral electrostatic surface of the binding pocket
π-π InteractionsAromatic RingsAromatic residues in the binding site

Table 2: Detailed Ligand-Target Interactions for a Representative Sulfamoylbenzamide HBV Capsid Modulator This table details the specific amino acid residues of the HBV core protein (HBc) that form key binding interactions with a potent sulfamoylbenzamide analog, as identified through computational docking studies. nih.gov

Interacting HBc ResidueProtein ChainInteraction TypeInteracting Ligand Moiety
Trp102BHydrogen BondBenzamide Oxygen
Thr128CHydrogen BondBenzamide Nitrogen
Tyr118-Hydrogen BondCentral Aromatic Ring Amino Group
Pro25BHydrophobicDifluoro-substituted Phenyl Group
Leu30BHydrophobicDifluoro-substituted Phenyl Group
Thr33BHydrophobicDifluoro-substituted Phenyl Group
Ile105BHydrophobicDifluoro-substituted Phenyl Group
Ser106BHydrophobicDifluoro-substituted Phenyl Group
Val124CHydrophobicDifluoro-substituted Phenyl Group

Structure Activity Relationship Sar Investigations of 4 Methyl N Phenyl 3 Sulfamoylbenzamide Analogues

Impact of Substitutions on the Benzamide (B126) Moiety

The benzamide moiety, specifically the N-phenyl group and the amide linker, is a critical site for modification to modulate biological activity. The nature of the substituent attached to the amide nitrogen significantly influences potency and selectivity.

Research into sulfamoyl benzamide derivatives as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) demonstrates the importance of the group attached to the amide. The synthesis of various analogues was achieved by coupling sulfamoylbenzoic acids with a range of amines, including aliphatic amines like n-butylamine and morpholine (B109124), and aromatic amines such as p-chloroaniline and p-anisidine (B42471). nih.gov The electronic properties and size of these substituents were found to be key determinants of inhibitory activity. For instance, coupling a morpholinosulfonamide intermediate with p-chloroaniline and p-anisidine yielded potent benzamides, indicating that substituted anilines at this position are well-tolerated and can enhance activity. nih.govrsc.org

In a different series of compounds designed as NF-κB activation modulators, the N-aryl group of a related benzamidothiazole scaffold was also found to be crucial. Replacing the phenyl ring with various nonpolar aliphatic substituents, such as methyl, ethyl, propyl, and tert-butyl groups, resulted in a complete loss of activity. nih.gov This suggests that an aromatic or bi-aryl conformation at this position is a necessary feature for the desired biological effect in that specific scaffold. nih.gov

Role of Modifications to the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key pharmacophoric element, acting as a versatile hydrogen bond donor and acceptor, and often serving as a zinc-binding group in enzyme inhibitors. mdpi.com Modifications to this group, particularly N-substitution, can fine-tune activity and selectivity.

In studies of h-NTPDase inhibitors, substituting the hydrogens of the sulfamoyl group with different moieties led to varied inhibitory profiles. rsc.org A comparison between an N-cyclopropyl substituted sulfamoyl group and a morpholine-substituted analogue revealed distinct selectivities. nih.gov The N-cyclopropyl derivative showed preferential inhibition of the h-NTPDase3 isoform, whereas the morpholine-substituted compound was largely inactive against the tested isoforms, highlighting the sensitivity of the target to the chemical nature of this substitution. nih.gov

The chemical stability of the sulfamoyl group itself can also be a factor in its biological role. The rate of nonenzymatic displacement of the sulfamoyl group by endogenous nucleophiles like glutathione (B108866) and cysteine has been shown to correlate with the sulfonamide's pKa. nih.gov More acidic sulfonamides tend to be more reactive, which can influence their metabolic fate and duration of action. nih.gov

Influence of Phenyl Ring Derivatization

Derivatization of the phenyl rings within the 4-methyl-N-phenyl-3-sulfamoylbenzamide scaffold is a primary strategy for optimizing activity. This includes substitutions on both the benzamide N-phenyl ring and the main benzene (B151609) ring to which the sulfamoyl and amide groups are attached.

In the pursuit of h-NTPDase inhibitors, substitutions on the aniline (B41778) ring that forms the benzamide were explored. The use of p-bromoaniline to form the amide bond led to a compound that was a potent inhibitor of both h-NTPDase1 and h-NTPDase3. nih.govrsc.org This indicates that introducing electron-withdrawing halogen substituents on the N-phenyl ring is a favorable modification for enhancing potency.

Systematic SAR studies on a related benzamidothiazole chemotype provided further evidence for the importance of phenyl ring substitution. nih.gov When a 2,5-dimethylphenyl group was modified by removing one methyl group at a time, the resulting 2-methyl and 3-methyl analogues were found to be inactive. nih.gov This finding suggests that a bis-substituted phenyl group is essential for activity in that series, emphasizing that both the presence and position of substituents are critical. nih.gov Further swapping the methyl groups for bromo substituents was explored to serve as reactive handles for subsequent chemical modifications. nih.gov

Correlation of Structural Features with In Vitro and Cellular Biological Activities

The ultimate validation of SAR studies lies in the correlation between specific structural changes and the resulting biological activity in both biochemical (in vitro) and cell-based assays. Data from various studies show clear links between molecular structure and inhibitory potency against targets like h-NTPDases.

For example, substitutions at different points on the sulfamoyl benzamide scaffold result in distinct inhibitory profiles against various h-NTPDase isoforms. A chloro substitution on the main benzene ring combined with specific N-substitutions on the sulfamoyl and benzamide groups can generate isoform-selective inhibitors. rsc.org

The following table summarizes the in vitro activity of selected sulfamoyl benzamide analogues against different h-NTPDase isoforms, demonstrating the impact of specific substitutions.

Compound Name/IdentifierKey Structural FeaturesTargetActivity (IC₅₀)Citation
2a N-cyclopropyl on sulfamoyl grouph-NTPDase31.32 µM nih.gov
2b Morpholine on sulfamoyl grouph-NTPDasesInactive nih.gov
3i 4-chloro on main ring, N-(4-bromophenyl) amide, morpholine on a different part of the moleculeh-NTPDase12.88 µM nih.govrsc.org
3i 4-chloro on main ring, N-(4-bromophenyl) amide, morpholine on a different part of the moleculeh-NTPDase30.72 µM nih.govrsc.org
3f N-(4-methoxyphenyl) amide, morpholinosulfonyl grouph-NTPDase2Sub-micromolar nih.govrsc.org
3j 2-chloro on main ring, N-benzylsulfamoyl, N-(4-methoxyphenyl) amideh-NTPDase2Sub-micromolar nih.govrsc.org
2d 2-chloro on main ring, N-cyclopropylsulfamoyl (as a benzoic acid)h-NTPDase80.28 µM nih.govrsc.org

These results clearly demonstrate that small modifications, such as changing a substituent on the sulfamoyl group from cyclopropyl (B3062369) to morpholine, can abolish activity. nih.gov Similarly, the pattern of substitution on the two aromatic rings dictates both the potency and the isoform selectivity of the inhibition. rsc.org For instance, compound 3i is highly potent against h-NTPDase3, while the closely related analogue 2d is a selective and potent inhibitor of h-NTPDase8. rsc.org

Rational Design Principles Derived from Comprehensive SAR Data

The accumulation of SAR data allows for the formulation of rational design principles to guide the development of future analogues with improved properties.

Key principles derived from the studies of sulfamoyl benzamide analogues include:

Aromaticity at the Amide is Often Essential : For certain targets, replacing the N-phenyl ring of the benzamide with aliphatic groups eliminates biological activity, establishing the necessity of an aryl or bi-aryl group at this position. nih.gov

Substitutions Drive Selectivity : The pattern and nature of substituents on the aromatic rings and the sulfamoyl group are the primary drivers of selectivity. Halogen substitutions on the N-phenyl ring can enhance potency, while specific N-alkyl or N-aryl substitutions on the sulfamoyl group can confer isoform-selectivity for enzyme targets. rsc.org

Molecular Docking Confirms Key Interactions : Computational docking studies have supported experimental findings, highlighting crucial interactions. For example, docking studies of potent inhibitors revealed that the oxygen atoms of the sulfamoyl group can chelate metal ions (e.g., magnesium) in the active site, and the aromatic rings form important π-cation interactions with key amino acid residues like arginine and lysine. nih.gov These insights provide a structural basis for the observed SAR and can guide future design efforts. nih.govnih.gov

By integrating these principles, medicinal chemists can more effectively design next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles.

In Vitro and Cellular Biological Activity Assessments of Sulfamoylbenzamide Derivatives

Cell-Based Assays for Biological Response Evaluation (e.g., Antiviral Activity in Hepatocyte Cell Lines)

Derivatives of sulfamoylbenzamide have been the subject of significant research as potential antiviral agents, particularly against the Hepatitis B virus (HBV). nih.gov Cell-based assays are fundamental in evaluating the biological response to these compounds. A common model for this purpose is the HepG2.2.15 cell line, a human hepatoma cell line that stably produces HBV particles. nih.gov In these assays, the antiviral activity of the compounds is typically quantified by measuring the reduction in viral load.

One key application of these assays is to determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the viral replication. For instance, in a study evaluating novel sulfamoylbenzamide derivatives, the anti-HBV activity was assessed in HepDES19 cells, another well-established cell line for HBV research. nih.gov The levels of HBV DNA replication are measured to determine the potency of the compounds. nih.gov

Research has shown that certain sulfamoylbenzamide derivatives can effectively inhibit HBV replication in these cell culture systems. For example, a study on novel sulfamoylbenzamide derivatives identified compounds with significant anti-HBV activity. nih.gov Specifically, the introduction of a phenylboronic acid group into the sulfamoylbenzamide scaffold resulted in a compound (7b) with an EC₅₀ value of 0.83 ± 0.33 µM in HepDES19 cells. nih.govnih.gov This demonstrates the utility of hepatocyte cell lines in screening and characterizing the antiviral potential of this class of compounds.

The mechanism of action for some of these derivatives has been identified as the modulation of HBV capsid assembly. nih.govnih.gov These compounds, known as capsid assembly modulators (CAMs), can disrupt the normal formation of the viral capsid, a crucial component for viral replication. nih.govnih.gov This disruption can lead to the formation of non-infectious or empty viral particles. nih.gov

Table 1: Antiviral Activity of Selected Sulfamoylbenzamide Derivatives in Hepatocyte Cell Lines

CompoundCell LineEC₅₀ (µM)Reference
Compound 7b (phenylboronic acid derivative)HepDES190.83 ± 0.33 nih.govnih.gov
NVR 3-778HepDES190.73 ± 0.20 nih.govnih.gov
Compound 3HepG2.2.150.19 ± 0.05 nih.gov
Compound 8HepG2.2.150.13 ± 0.02 nih.gov

Cellular Viability Assays for General Cellular Impact Assessment (e.g., MTT assay)

When evaluating the potential of a compound as a therapeutic agent, it is crucial to assess its impact on the viability of host cells. Cellular viability assays are employed to determine the concentration at which a compound becomes toxic to cells, a value known as the 50% cytotoxic concentration (CC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. abcam.comaatbio.comnih.gov

The principle of the MTT assay lies in the metabolic activity of viable cells. aatbio.com Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). nih.gov The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength. aatbio.comnih.gov

In the context of sulfamoylbenzamide derivatives, the MTT assay is performed in parallel with antiviral activity assays to determine the compound's selectivity index (SI). The SI is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀/EC₅₀) and provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the viral target over the host cell.

For example, studies on sulfamoylbenzamide derivatives as HBV inhibitors have reported the CC₅₀ values determined by MTT or similar viability assays in the same cell lines used for antiviral testing, such as HepDES19 cells. nih.gov The phenylboronic acid-bearing derivative (compound 7b) exhibited a CC₅₀ of 19.4 ± 5.0 µM. nih.govnih.gov This, in conjunction with its EC₅₀, allows for the calculation of its selectivity index.

Table 2: Cellular Viability of Selected Sulfamoylbenzamide Derivatives

CompoundCell LineCC₅₀ (µM)AssayReference
Compound 7b (phenylboronic acid derivative)HepDES1919.4 ± 5.0MTS Assay nih.govnih.gov
NVR 3-778HepDES1923.4 ± 7.0MTS Assay nih.govnih.gov
Compound 3HepG2.2.15>900MTT Assay nih.gov
Compound 8HepG2.2.15250.7 ± 45.3MTT Assay nih.gov

Biochemical Assays for Target Engagement and Downstream Pathway Modulation

Biochemical assays are essential for elucidating the direct interaction between a compound and its molecular target, a process known as target engagement. youtube.comfrontiersin.org These assays can also be used to investigate the compound's effect on downstream cellular pathways. For sulfamoylbenzamide derivatives that act as HBV capsid assembly modulators, biochemical assays can directly demonstrate their effect on the capsid protein (HBc). nih.gov

One such technique is size exclusion chromatography (SEC), which can be used to analyze the assembly state of the HBc protein in the presence of the compound. nih.gov Studies have shown that certain sulfamoylbenzamide derivatives induce the formation of aberrant, non-capsid polymers of HBc, which can be detected as a shift in the elution profile during SEC. nih.gov For instance, the formation of tubular particles was observed over time in the presence of a sulfamoylbenzamide compound, indicating a new mode of protein assembly. nih.gov

Furthermore, quantification of encapsidated viral RNA can provide evidence of the compound's mechanism. nih.govnih.gov A decrease in the amount of pregenomic RNA (pgRNA) packaged into nucleocapsids in the presence of the compound confirms its role as a capsid assembly modulator that prevents proper encapsidation. nih.gov

Molecular docking simulations can also be employed as a computational biochemical assay to predict and rationalize the binding interactions between the sulfamoylbenzamide derivatives and their target protein. nih.gov These simulations can identify key amino acid residues in the binding pocket that are crucial for the compound's activity and can guide the rational design of more potent inhibitors. nih.gov For example, docking studies have revealed that the oxygen of the benzamide (B126) in a derivative can form a key hydrogen bond with Trp102 of the HBc protein. nih.gov

Comparative Analysis with Established Molecular Probes or Tool Compounds

To contextualize the activity of a novel compound, it is often compared to established molecular probes or tool compounds with a known mechanism of action. In the field of HBV research, NVR 3-778 is a well-characterized first-in-class capsid assembly modulator and serves as a valuable benchmark. nih.govnih.gov

Comparative analyses of novel sulfamoylbenzamide derivatives with NVR 3-778 allow researchers to assess improvements in potency, solubility, or other drug-like properties. For instance, the phenylboronic acid-bearing sulfamoylbenzamide derivative (compound 7b) was shown to have comparable anti-HBV activity (EC₅₀ of 0.83 ± 0.33 µM) to NVR 3-778 (EC₅₀ of 0.73 ± 0.20 µM). nih.govnih.gov

Beyond just antiviral potency, other parameters are also compared. For example, the aqueous solubility of compound 7b was significantly improved (328.8 µg/mL at pH 7) compared to NVR 3-778 (35.8 µg/mL at pH 7). nih.govnih.gov This is a critical factor for the potential development of a compound into a drug.

By demonstrating that a new derivative behaves as a class II CAM, similar to NVR 3-778, through techniques like SEC and quantification of encapsidated viral RNA, researchers can confirm that the novel compound shares the same mechanism of action as the established tool compound. nih.govnih.gov This comparative approach is crucial for validating new chemical series and for understanding structure-activity relationships to guide further optimization efforts. nih.gov Another established antiviral drug used for comparison is Lamivudine, a nucleoside analog inhibitor of the viral polymerase. nih.gov

Emerging Research Applications and Future Directions for Sulfamoylbenzamide Chemistry

Development of Sulfamoylbenzamides as Chemical Probes for Elucidating Biological Pathways

The inherent stability and specific reactivity of the sulfamoylbenzamide core make it an excellent foundation for the design of chemical probes. These specialized molecules are engineered to interact with specific biological targets, helping to elucidate complex cellular pathways and validate novel drug targets.

One of the most significant applications in this area is the development of sulfamoylbenzamide derivatives as Capsid Assembly Modulators (CAMs) to study and inhibit the replication of Hepatitis B Virus (HBV). nih.govmdpi.com Compounds from this class act as probes by binding to the HBV core protein, inducing the formation of defective viral capsids that are unable to properly package the viral genome, thereby disrupting the viral life cycle. asm.orgnih.gov This mechanism allows researchers to investigate the precise steps of nucleocapsid formation, a critical process for HBV replication. asm.orgnih.gov The ability of these molecules to interfere with protein-protein interactions at the dimer-dimer interface of the capsid protein provides a powerful tool for studying viral assembly dynamics. nih.gov

Furthermore, the sulfamoyl group itself is being explored as a reactive handle for covalent probes. While the sulfamoyl benzamide (B126) bond is generally stable, related structures like aryl sulfonyl fluorides have unique reactivity that makes them suitable for creating highly selective covalent inhibitors. claremont.edu This concept is being extended to the broader sulfamoyl family, with the aim of designing probes that can form permanent bonds with non-catalytic residues in protein binding pockets. Such probes would be invaluable for identifying and functionally annotating proteins within complex biological systems. claremont.edu

Innovations in Synthetic Strategies for Enhanced Analog Diversity and Scalability

The exploration of the full potential of the sulfamoylbenzamide scaffold depends on the ability to synthesize a wide array of derivatives efficiently. Modern synthetic chemistry has introduced several innovative strategies to enhance the diversity and scalability of these compounds.

A common and adaptable method is the linear synthesis approach. nih.govresearchgate.net This strategy typically begins with a substituted benzoic acid, such as 4-methylbenzoic acid. The core ring is first treated with chlorosulfonic acid to install a sulfonyl chloride group, which is then reacted with an amine to form the sulfonamide. The carboxylic acid group is subsequently activated, often with thionyl chloride, and reacted with a second amine (like aniline (B41778) for the target compound) to form the final benzamide. nih.gov

Key innovations focus on improving efficiency and diversity:

One-Pot Reactions: To increase scalability and reduce waste, researchers have developed one-pot procedures where multiple reaction steps are carried out in the same vessel. For example, after chlorosulfonation, an excess of a single amine can be used to form both the sulfonamide and the carboxamide simultaneously. researchgate.net

Diversity-Oriented Synthesis: To rapidly generate large libraries of analogs for screening, chemists employ parallel synthesis techniques. A key intermediate, such as 3-(chlorosulfonyl)-4-methylbenzoic acid, can be reacted with a wide variety of primary and secondary amines to produce a diverse set of sulfonamides. Each of these can then be coupled with another library of anilines to explore the structure-activity relationship (SAR) extensively. nih.govnih.gov

These advanced strategies allow for the systematic modification of all parts of the 4-methyl-N-phenyl-3-sulfamoylbenzamide scaffold, enabling the fine-tuning of its biological activity and physicochemical properties.

Advanced Computational Modeling for Next-Generation Sulfamoylbenzamides

Computational modeling has become an indispensable tool in the design and optimization of novel sulfamoylbenzamide derivatives. Techniques such as molecular docking and molecular dynamics (MD) simulations provide critical insights into how these molecules interact with their biological targets at an atomic level, guiding the synthesis of more potent and selective compounds. nih.govnih.gov

In the context of HBV CAMs, molecular docking is used to predict the binding poses of sulfamoylbenzamide analogs within the pocket at the interface of capsid protein dimers. nih.gov These models help rationalize the observed SAR, for instance, by showing how specific substitutions on the phenyl or benzamide rings can form favorable hydrogen bonds or hydrophobic interactions with key amino acid residues. nih.govnih.gov

Following docking, MD simulations are employed to refine the binding poses and evaluate the stability of the protein-ligand complex over time. nih.gov These simulations can reveal transient interactions and conformational changes that are not apparent from static models, providing a more accurate understanding of the binding mechanism. nih.gov This computational approach was used to guide the design of derivatives of the lead compound NVR 3-778, resulting in new analogs with improved activity and solubility. nih.govnih.gov Similar computational studies have been performed for sulfamoylbenzamide derivatives targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases), where docking into homology models of the enzymes helped to explain the inhibitory activity of the most potent compounds. nih.govresearchgate.netuaeu.ac.ae

Target ProteinCompound ClassComputational MethodKey Findings & Applications
HBV Capsid ProteinSulfamoylbenzamide (CAMs)Molecular Docking, MD SimulationIdentified key interactions at the dimer-dimer interface; guided design of analogs with enhanced antiviral activity. nih.govnih.gov
h-NTPDasesSulfamoyl-benzamidesHomology Modeling, Molecular DockingPredicted binding modes in the enzyme active site; rationalized structure-activity relationships for selective inhibitors. nih.govuaeu.ac.ae
Dihydropteroate Synthase (DHPS)Sulfonamide DerivativesMolecular DockingPredicted binding affinities and conformations in the PABA binding pocket to guide antibacterial drug design. nih.gov

Challenges and Opportunities in Sulfamoylbenzamide Research

Despite the significant progress in sulfamoylbenzamide research, several challenges remain. A primary obstacle in drug development is achieving optimal physicochemical properties. For example, while the pioneering HBV CAM NVR 3-778 showed promising antiviral activity, its further development was hampered by very low aqueous solubility, which can limit bioavailability. nih.govmdpi.com A major ongoing effort is the design of new analogs or prodrug formulations that improve solubility without sacrificing potency. mdpi.com

Another challenge is overcoming drug resistance. As with many antiviral and antibacterial agents, the potential for target proteins to mutate can reduce the efficacy of a drug over time. The opportunity here lies in using structural and computational biology to design next-generation inhibitors that bind to highly conserved regions of the target protein, making them less susceptible to resistance. nih.govnih.gov

The greatest opportunity for the sulfamoylbenzamide scaffold is its vast, largely untapped therapeutic potential. While research has focused heavily on applications like HBV and diuretics, the scaffold's versatility suggests it could be adapted to target a wide range of other proteins and pathways. nih.gov Exploring new biological targets, such as NLRP3 inflammasomes involved in inflammatory diseases or various protein kinases in oncology, represents a significant frontier for future research. nih.gov The development of sulfamoylbenzamides as selective inhibitors for different isoforms of h-NTPDases, which are implicated in cancer and thrombosis, highlights the potential for creating highly tailored therapeutics. researchgate.netuaeu.ac.ae

Interdisciplinary Perspectives in Sulfamoylbenzamide Chemical Biology

The successful development of advanced sulfamoylbenzamide-based molecules is a testament to the power of interdisciplinary research. The journey from initial concept to a potential therapeutic or research tool requires a synergistic collaboration between multiple scientific fields:

Medicinal and Synthetic Chemistry: Chemists design and synthesize novel analogs, creating libraries of compounds with diverse structures and properties. nih.govnih.gov

Molecular and Cellular Biology: Biologists develop and utilize sophisticated assays to test the activity of these compounds, for example, by measuring HBV DNA replication in cell cultures or assessing enzyme inhibition. asm.orgsemanticscholar.org

Structural Biology: Techniques like X-ray crystallography are used to determine the high-resolution structure of a compound bound to its target protein, providing definitive proof of its binding mode. nih.gov

Computational Chemistry: As detailed previously, computational scientists use modeling and simulation to predict binding, rationalize activity, and guide the design of improved molecules. nih.govnih.gov

Pharmacology: Pharmacologists study the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

The development of HBV capsid assembly modulators perfectly illustrates this interdisciplinary approach. It began with high-throughput screening to identify the initial sulfamoylbenzamide hits, followed by iterative cycles of chemical synthesis, biological testing, and computational modeling to optimize the lead compounds into potent antiviral agents. asm.orgmdpi.comnih.gov This integrated perspective is essential for tackling the complex challenges of modern drug discovery and for fully realizing the future potential of sulfamoylbenzamide chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-phenyl-3-sulfamoylbenzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-amino-4-methylbenzoic acid derivatives followed by coupling with aniline. Key steps include:

  • Sulfamoylation : Use chlorosulfonic acid and ammonia under controlled temperatures (0–5°C) to minimize side reactions .
  • Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF to enhance coupling efficiency .
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (DMSO-d6) reveals distinct signals: aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.4 ppm), and sulfonamide NH (δ 10.2 ppm, broad) .
  • FT-IR : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and torsional strain, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended to assess this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of sulfatases or carbonic anhydrases .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in bacterial growth inhibition assays be resolved when testing this compound?

  • Methodological Answer : Contradictions may arise due to:

  • Target Redundancy : Bacterial systems (e.g., E. coli) often have redundant enzymes (e.g., PPTases). Use genetic knockouts (ΔacpS strains) to isolate target-specific effects .
  • Membrane Permeability : Quantify intracellular accumulation via LC-MS/MS and correlate with MIC values. Modify lipophilicity (e.g., trifluoromethyl groups) to enhance penetration .
  • Orthogonal Assays : Validate results using thermal shift assays (TSA) to confirm direct target engagement .

Q. What experimental strategies can elucidate the role of the methyl group in modulating sulfonamide bioactivity?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with -CF₃ or -Cl substituents and compare inhibitory potency against sulfatases .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., using GROMACS) to analyze steric effects and hydrogen-bonding interactions .
  • Crystallography : Co-crystallize analogs with human carbonic anhydrase II to map binding pocket interactions .

Q. How can researchers address solubility challenges in in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability. Characterize stability via dynamic light scattering (DLS) .
  • PK/PD Modeling : Integrate plasma concentration-time profiles (non-compartmental analysis) with efficacy data to optimize dosing regimens .

Data Analysis & Validation

Q. What statistical approaches are critical for validating SAR trends in sulfonamide derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • QSAR Modeling : Use Random Forest or PLS regression to predict IC₅₀ values from molecular fingerprints (e.g., RDKit descriptors) .
  • False Discovery Control : Apply Benjamini-Hochberg correction to high-throughput screening data to minimize Type I errors .

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